An In-Depth Technical Guide to 7-Phenylheptanoic Acid
An In-Depth Technical Guide to 7-Phenylheptanoic Acid
Introduction: A Versatile Phenylalkanoic Acid
7-Phenylheptanoic acid (CAS: 40228-90-8) is a medium-chain fatty acid derivative distinguished by a terminal phenyl group and a carboxylic acid function.[1] This bifunctional architecture—a rigid, aromatic ring separated from a polar, reactive carboxylic acid by a flexible six-carbon aliphatic chain—makes it a molecule of significant interest in synthetic organic chemistry. Its structure allows for diverse chemical modifications at either the carboxylic acid terminus or the aromatic ring, rendering it a valuable building block and intermediate. This guide provides an in-depth exploration of its core chemical properties, a validated synthesis protocol, detailed spectroscopic characterization, and key applications for researchers in drug discovery and the chemical sciences.
Section 1: Core Physicochemical Properties
The fundamental properties of 7-phenylheptanoic acid dictate its handling, reactivity, and solubility characteristics. As a medium-chain fatty acid, it is largely non-polar, leading to poor solubility in aqueous solutions while being readily soluble in many organic solvents. Its relatively low melting point means it can often be handled as a liquid or a low-melting solid at or near room temperature.[1]
| Property | Value | Source(s) |
| IUPAC Name | 7-phenylheptanoic acid | [2][3] |
| Synonyms | Benzeneheptanoic acid | [2][4] |
| CAS Number | 40228-90-8 | [4][5][6] |
| Molecular Formula | C₁₃H₁₈O₂ | [2][6] |
| Molecular Weight | 206.28 g/mol | [2][6] |
| Melting Point | ~20 °C | [1] |
| Boiling Point | 147-150 °C @ 0.4 mmHg; 356.5 °C @ 760 mmHg | [3] |
| Density | ~1.009 - 1.034 g/cm³ | |
| Water Solubility | Insoluble | [3] |
| pKa (Predicted) | 4.77 ± 0.10 | |
| Appearance | White/translucent to yellow fused solid or clear liquid | [7] |
Section 2: Synthesis and Reactivity
Recommended Synthesis: Modified Clemmensen Reduction of 6-Benzoylhexanoic Acid
A highly efficient and reliable method for synthesizing 7-phenylheptanoic acid is the reduction of the corresponding aryl-alkyl ketone, 6-benzoylhexanoic acid. The Clemmensen reduction, which uses zinc amalgam and concentrated hydrochloric acid, is a classic choice for this transformation.[4][8] However, for substrates that may be sensitive to the harsh conditions of refluxing concentrated acid, a modified, milder procedure using activated zinc dust in an anhydrous ethereal solution saturated with hydrogen chloride is superior.[9] This method proceeds at lower temperatures (0 °C) and is compatible with a wider range of functional groups.[9]
The causality behind this choice is twofold:
-
Efficiency: The reduction of aryl-alkyl ketones to their corresponding alkanes is a high-yielding transformation under Clemmensen conditions.[4][8]
-
Selectivity: The carboxylic acid moiety is stable under these acidic reducing conditions, allowing for the selective deoxygenation of the ketone without affecting the terminal acid group.
Experimental Protocol: Modified Clemmensen Reduction
This protocol is adapted from a general procedure for the modified Clemmensen reduction of ketones as published in Organic Syntheses, a highly validated and trusted source.[9]
Step 1: Preparation of Activated Zinc
-
To a 300 mL flask, add commercial zinc powder (16 g) and 100 mL of 2% hydrochloric acid.
-
Stir vigorously for approximately 4 minutes, or until the surface of the zinc powder appears bright.
-
Decant the aqueous solution and wash the activated zinc powder by decantation with four 200 mL portions of distilled water, followed by two 100 mL portions of ethanol, and finally three 100 mL portions of anhydrous diethyl ether.
-
Dry the activated zinc under a vacuum to yield a fine, grey powder. This activation step is critical as it removes passivating oxide layers from the zinc surface, ensuring high reactivity.
Step 2: Reduction of 6-Benzoylhexanoic Acid
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a calcium chloride drying tube, place the substrate, 6-benzoylhexanoic acid (11.0 g, 0.05 mol), and 125 mL of anhydrous diethyl ether.
-
Cool the stirred suspension to -10 °C in an ice-salt bath.
-
Bubble dry hydrogen chloride gas through the suspension for approximately 30 minutes until the solution is saturated.
-
While maintaining the temperature at -10 °C, add the previously prepared activated zinc (12.3 g, 0.188 g-atom) over 2-3 minutes.
-
Allow the reaction temperature to rise to 0 °C and maintain it between -4 °C and 0 °C for 2 hours with continuous stirring. The reaction is heterogeneous, occurring on the surface of the zinc particles.[10]
-
Cool the mixture to -15 °C and slowly pour it onto ~130 g of crushed ice to quench the reaction.
Step 3: Work-up and Purification
-
Separate the ethereal layer. Extract the aqueous layer with 100 mL of diethyl ether.
-
Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and 50 mL of brine.
-
Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 7-phenylheptanoic acid.
-
The product can be further purified by vacuum distillation if necessary.
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of 7-phenylheptanoic acid.
Section 3: Spectroscopic Analysis and Structural Elucidation
Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure of 7-phenylheptanoic acid following synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 11.5 - 12.0 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group (-COOH ). Its chemical shift can be highly variable depending on concentration and solvent.
-
δ 7.28 - 7.32 ppm (m, 2H): Aromatic protons at the meta positions of the phenyl ring.
-
δ 7.18 - 7.22 ppm (m, 3H): Overlapping signals from the aromatic protons at the ortho and para positions.
-
δ 2.62 ppm (t, J ≈ 7.7 Hz, 2H): Triplet for the two benzylic protons (-CH₂-Ph).
-
δ 2.35 ppm (t, J ≈ 7.5 Hz, 2H): Triplet for the two protons alpha to the carbonyl group (-CH₂-COOH).
-
δ 1.60 - 1.70 ppm (m, 4H): Multiplet corresponding to the protons on the two methylene groups beta to the phenyl group and the carbonyl group.
-
δ 1.30 - 1.45 ppm (m, 4H): Multiplet for the remaining four protons of the central methylene groups in the alkyl chain.
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ 179.5 ppm: Carbonyl carbon of the carboxylic acid (C =O).
-
δ 142.8 ppm: Quaternary aromatic carbon attached to the alkyl chain.
-
δ 128.5 ppm: Aromatic C-H carbons (ortho and meta positions).
-
δ 125.7 ppm: Aromatic C-H carbon (para position).
-
δ 36.0 ppm: Benzylic carbon (-C H₂-Ph).
-
δ 34.1 ppm: Carbon alpha to the carbonyl (-C H₂-COOH).
-
δ 31.5 ppm: Methylene carbon in the alkyl chain.
-
δ 29.2 ppm: Methylene carbon in the alkyl chain.
-
δ 29.0 ppm: Methylene carbon in the alkyl chain.
-
δ 24.8 ppm: Methylene carbon in the alkyl chain.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. Data from the NIST Chemistry WebBook shows characteristic absorption bands:
-
2500-3300 cm⁻¹ (broad): A very broad O-H stretching vibration, characteristic of a hydrogen-bonded carboxylic acid dimer.
-
~1710 cm⁻¹ (strong): A strong, sharp C=O stretching vibration from the carbonyl group of the carboxylic acid.
-
~3030 cm⁻¹ (weak): Aromatic C-H stretching.
-
2850-2930 cm⁻¹ (medium): Aliphatic C-H stretching from the methylene groups in the chain.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight and provides structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 206, corresponding to the molecular weight of C₁₃H₁₈O₂.
-
Key Fragments: A prominent peak at m/z = 91 is highly characteristic. This corresponds to the tropylium cation ([C₇H₇]⁺), formed by benzylic cleavage and rearrangement, a hallmark of alkylbenzene derivatives. Other fragments result from cleavage along the alkyl chain and loss of water or the carboxyl group from the molecular ion.
Section 4: Applications in Research and Drug Development
7-Phenylheptanoic acid serves as a versatile intermediate in several areas of chemical and pharmaceutical research.
-
Synthesis of Amino Acid Derivatives: It is widely used as a starting material for the synthesis of non-natural amino acid derivatives.[6] The carboxylic acid can be converted to an amine or other functionalities, while the phenyl group can be modified to introduce further diversity for peptide synthesis or drug design.
-
Precursor for Pharmaceutical Intermediates: It is a direct precursor to 7-oxo-7-phenylheptanoic acid through oxidation.[1] This keto-acid is a key intermediate in the synthesis of Seratrodast, a thromboxane A2 receptor antagonist used in the treatment of asthma.[1]
-
Enzyme Inhibition Research: Recent studies have investigated 7-phenylheptanoic acid for its ability to inhibit tryptophan indole-lyase, a bacterial enzyme. By blocking this enzyme, it can reduce the production of certain uremic toxins, highlighting its potential in research aimed at slowing the progression of chronic kidney disease.
Section 5: Safety and Handling
As a laboratory chemical, 7-phenylheptanoic acid requires careful handling in accordance with standard safety practices.
-
Hazard Identification: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.[9] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from strong oxidizing agents. It is classified as a combustible solid.
References
-
Clemmensen reduction. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]
-
7-Phenylheptanoic acid. (n.d.). NIST Chemistry WebBook. Retrieved January 1, 2026, from [Link]
-
Modified Clemmensen Reduction. (n.d.). Organic Syntheses. Retrieved January 1, 2026, from [Link]
-
Clemmensen Reduction. (n.d.). Annamalai University. Retrieved January 1, 2026, from [Link]
-
Exploring 7-Oxo-7-Phenylheptanoic Acid: Properties and Applications. (n.d.). Nbinno.com. Retrieved January 1, 2026, from [Link]
-
Clemmensen Reduction – Mechanism, Reaction & Applications. (n.d.). Allen Overseas. Retrieved January 1, 2026, from [Link]
-
Clemmensen Reduction reaction. (n.d.). BYJU'S. Retrieved January 1, 2026, from [Link]
-
The Clemmensen Reduction. (2024). Juniper Publishers. Retrieved January 1, 2026, from [Link]
-
7-Phenylheptanoic acid, min 95%, 1 gram. (n.d.). Cynosure Scientific. Retrieved January 1, 2026, from [Link]
-
7-Phenylheptanoic acid | CAS 40228-90-8. (n.d.). American Elements. Retrieved January 1, 2026, from [Link]
-
7-PHENYLHEPTANOIC ACID. (n.d.). LookChem. Retrieved January 1, 2026, from [Link]
-
7-phenyl-heptanoic acid (C13H18O2). (n.d.). PubChemLite. Retrieved January 1, 2026, from [Link]
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